Lotiglipron - 2401892-75-7

Lotiglipron

Catalog Number: EVT-10988722
CAS Number: 2401892-75-7
Molecular Formula: C31H31ClN4O5
Molecular Weight: 575.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lotiglipron is classified as a non-peptide glucagon-like peptide-1 receptor agonist. It was developed by Pfizer Inc. and has undergone various phases of clinical trials to evaluate its safety, efficacy, and pharmacokinetics. The drug's mechanism of action involves enhancing insulin secretion in response to meals, suppressing glucagon release, and slowing gastric emptying, thereby contributing to weight loss and improved glycemic control .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lotiglipron involves several key steps that utilize modern organic synthesis techniques. Graph databases have been employed to optimize the synthetic route planning for Lotiglipron, allowing for a more efficient analysis of potential pathways. This approach integrates various synthesis ideas digitally, facilitating the evaluation of multiple routes based on experimental data and predictive algorithms .

The general synthetic pathway includes:

  1. Retrosynthetic Analysis: Identifying potential precursors and intermediates that can lead to the final product.
  2. Optimization: Evaluating different reaction conditions (solvents, catalysts, temperatures) to enhance yield and purity.
  3. Scale-Up Considerations: Adapting laboratory-scale syntheses for commercial production while maintaining efficiency and cost-effectiveness.
Molecular Structure Analysis

Structure and Data

Lotiglipron's molecular structure is characterized by a specific arrangement of atoms that enables its interaction with the glucagon-like peptide-1 receptor. The chemical formula for Lotiglipron is C17_{17}H22_{22}N4_{4}O3_{3}, indicating it contains 17 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The structural configuration is critical for its biological activity, as it must effectively mimic the natural GLP-1 hormone to bind to its receptor .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Lotiglipron include various organic transformations such as:

  • Coupling Reactions: To form peptide bonds or link different molecular fragments.
  • Functional Group Modifications: Such as amination or esterification to introduce necessary functional groups that enhance biological activity.
  • Purification Processes: Including chromatography techniques to isolate the final product from reaction by-products.

These reactions are carefully monitored to ensure high yields and purity levels suitable for clinical applications.

Mechanism of Action

Process and Data

Lotiglipron acts primarily as a glucagon-like peptide-1 receptor agonist. Upon administration, it binds to GLP-1 receptors located in pancreatic beta cells, leading to several physiological responses:

  1. Increased Insulin Secretion: In response to elevated blood glucose levels.
  2. Decreased Glucagon Secretion: Reducing hepatic glucose production.
  3. Slowed Gastric Emptying: Enhancing satiety and reducing appetite.

Clinical studies have demonstrated that Lotiglipron can significantly lower glycated hemoglobin levels and promote weight loss in patients with type 2 diabetes and obesity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lotiglipron exhibits several notable physical properties:

  • Molecular Weight: Approximately 346.38 g/mol.
  • Solubility: It is designed to be soluble in aqueous environments to facilitate oral absorption.
  • Stability: The compound has been formulated to maintain stability under physiological conditions.

Chemical properties include reactivity patterns typical of small molecules designed for receptor interaction, including hydrogen bonding capabilities that enhance binding affinity .

Applications

Scientific Uses

Lotiglipron has been primarily investigated for its potential applications in managing type 2 diabetes and obesity. Its ability to function as an oral glucagon-like peptide-1 receptor agonist positions it as a promising alternative to injectable therapies currently available on the market. Clinical trials have shown its effectiveness in reducing body weight and improving glycemic control among participants with type 2 diabetes or obesity .

Introduction: Small-Molecule GLP-1 Receptor Agonists as Therapeutic Modalities

Therapeutic Rationale for Oral Glucagon-Like Peptide-1 Receptor Agonism in Metabolic Diseases

The physiological rationale for glucagon-like peptide-1 receptor agonism in metabolic disorders centers on the hormone's multifaceted actions: glucose-dependent insulin secretion, glucagon suppression, delayed gastric emptying, and central appetite regulation. In type 2 diabetes mellitus, the diminished incretin effect—characterized by reduced postprandial glucagon-like peptide-1 secretion and activity—creates a compelling therapeutic target. Small-molecule agonists circumvent the rapid degradation that limits endogenous glucagon-like peptide-1, providing sustained receptor activation. Their oral bioavailability addresses a critical limitation of peptide-based agonists, which require injection and present barriers to early intervention in disease management.

Table 1: Molecular Attributes of Small-Molecule Versus Peptide-Based Glucagon-Like Peptide-1 Receptor Agonists

PropertySmall-Molecule Agonists (e.g., Lotiglipron)Peptide-Based Agonists (e.g., Semaglutide)
Molecular Weight500-600 Da (Lotiglipron: 575.06 Da)3000-4000 Da
Administration RouteOralSubcutaneous
Plasma Half-Life10-24 hours5-7 days
Tissue PenetrationEnhancedLimited
Production ComplexityModerateHigh

The pharmacokinetic profile of lotiglipron exemplifies the small-molecule advantage: predictable absorption, linear pharmacokinetics, and a half-life compatible with once-daily dosing. Clinical studies demonstrated plasma concentrations sufficient for 24-hour receptor coverage, with peak concentrations achieved within 1-3 hours post-administration [2] [4]. This profile translates into sustained pharmacodynamic effects, including continuous glucose-dependent insulin secretion and consistent suppression of appetite-regulating neuropeptides in the hypothalamus [7].

Pfizer's Parallel Development Strategy: Lotiglipron and Danuglipron

Pfizer pursued a dual-path development approach to maximize the probability of delivering an orally available glucagon-like peptide-1 receptor agonist. This strategy involved simultaneous advancement of two distinct chemical entities: lotiglipron (PF-07081532) and danuglipron (PF-06882961). The compounds differed fundamentally in their dosing schedules—lotiglipron was engineered for once-daily administration, while danuglipron initially required twice-daily dosing. This bifurcated approach allowed Pfizer to evaluate multiple molecular scaffolds against key criteria: efficacy, tolerability, manufacturability, and pharmacokinetic optimization potential.

Table 2: Clinical Efficacy of Lotiglipron in Phase 1 and Phase 2 Studies

Study PopulationDose/DurationGlycated Hemoglobin ReductionBody Weight ReductionStudy Reference
Type 2 Diabetes (Phase 1)180 mg / 42 days-1.61% (90% CI: -2.08, -1.14)-5.10 kg (90% CI: -6.62, -3.58)NCT04305587 [2]
Type 2 Diabetes (Phase 2)80 mg / 16 weeks-1.44% (90% CI: -1.63, -1.26)Not reportedNCT05579977 [5]
Obesity (Phase 2)200 mg / 20 weeksNot applicable-7.47% (90% CI: -8.50, -6.43)NCT05579977 [5]

Lotiglipron emerged as the preferred once-daily candidate based on early-phase pharmacokinetic data showing a half-life of approximately 10-16 hours, supporting 24-hour receptor coverage with single daily dosing [4]. In contrast, danuglipron exhibited a shorter half-life (3-5 hours) necessitating twice-daily administration in initial formulations. The development trajectory prioritized lotiglipron for accelerated advancement until pharmacokinetic drug interaction studies and transaminase elevation observations prompted strategic reallocation of resources toward danuglipron formulation optimization [6] [8].

Target Product Profile Differentiation from Peptide-Based Agonists

The target product profile for lotiglipron centered on key differentiation points from existing peptide-based agonists. Molecular size represented a fundamental distinction: at 575.06 Daltons, lotiglipron is approximately one-sixth the molecular weight of semaglutide (4,013 Daltons), conferring distinct biopharmaceutical advantages [1] [4]. This reduced mass enables efficient transcellular transport through the intestinal epithelium via passive diffusion mechanisms, bypassing the specialized absorption pathways required for macromolecules. Consequently, lotiglipron achieves systemic exposure without permeation enhancers—a significant formulation advantage over oral semaglutide, which requires co-administration with the absorption enhancer sodium N-(8-[2-hydroxybenzoyl] amino) caprylate.

The manufacturing and stability profile of small-molecule agonists presents another competitive advantage. Peptide synthesis requires complex cold-chain logistics, sterile manufacturing facilities, and lyophilization processes. Lotiglipron, as a stable crystalline solid with favorable thermal characteristics (decomposition point >200°C), enables conventional tablet formulation with extended shelf-life under ambient storage conditions [4]. This translates to reduced production costs and simplified global distribution networks, potentially expanding accessibility in resource-limited settings.

Pharmacologically, small-molecule agonists exhibit distinct receptor binding kinetics compared to peptide agonists. Rather than occupying the orthosteric binding site utilized by native glucagon-like peptide-1, lotiglipron engages allosteric sites or distinct interaction domains on the glucagon-like peptide-1 receptor extracellular face. This mechanism preserves glucose-dependent insulin secretion while potentially mitigating the tachyphylaxis observed with continuous peptide agonist exposure. Clinical data demonstrated progressive glycemic improvement over 42 days without evidence of receptor desensitization, supporting this theoretical advantage [2]. The compound's 3-{[(2S)-oxetan-2-yl]methyl}benzimidazole-5-carboxylic acid moiety appears critical for sustained receptor activation while maintaining selectivity over related class B G-protein-coupled receptors [1] [4].

Properties

CAS Number

2401892-75-7

Product Name

Lotiglipron

IUPAC Name

2-[[4-[(2S)-2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

Molecular Formula

C31H31ClN4O5

Molecular Weight

575.1 g/mol

InChI

InChI=1S/C31H31ClN4O5/c1-31(27-8-6-21(32)16-33-27)40-26-4-2-3-23(29(26)41-31)19-9-12-35(13-10-19)18-28-34-24-7-5-20(30(37)38)15-25(24)36(28)17-22-11-14-39-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,37,38)/t22-,31-/m0/s1

InChI Key

SVPYZAJTWFQTSM-UGDMGKLASA-N

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl

Isomeric SMILES

C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.